molecular formula C19H19NO2 B5907742 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one CAS No. 6236-25-5

3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one

Cat. No.: B5907742
CAS No.: 6236-25-5
M. Wt: 293.4 g/mol
InChI Key: GLOZWQPXJZJOHF-DHZHZOJOSA-N
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Description

3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one typically involves the reaction of 4-(4-morpholinyl)benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-morpholinyl)phenyl]-2,6-bis(4-aminophenyl)pyridine
  • **4-(4-nitrophenyl)morpholin-3-one
  • **3-(4-morpholinylmethyl)phenyl]magnesium bromide

Uniqueness

3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one is unique due to its combination of a morpholine ring and a propenone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile scaffold for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(E)-3-(4-morpholin-4-ylphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c21-19(17-4-2-1-3-5-17)11-8-16-6-9-18(10-7-16)20-12-14-22-15-13-20/h1-11H,12-15H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOZWQPXJZJOHF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60417594
Record name ST041961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6236-25-5
Record name ST041961
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60417594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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